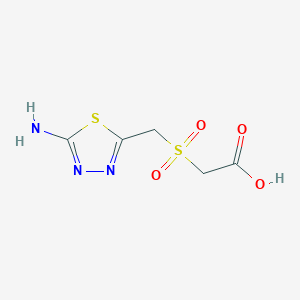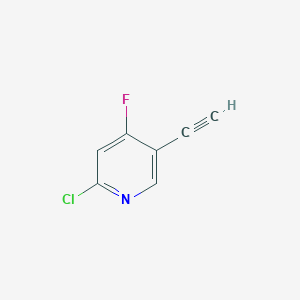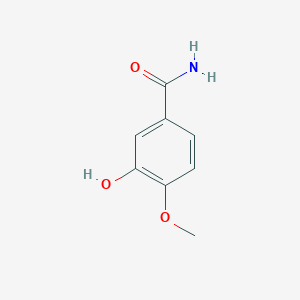
9-(2-Methylpropyl)-6-propylsulfanylpurin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-isobutyl-6-(propylthio)-9H-purin-2-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an isobutyl group at the 9th position, a propylthio group at the 6th position, and an amine group at the 2nd position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-isobutyl-6-(propylthio)-9H-purin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with isobutyl and propylthio groups under controlled conditions. The reaction may involve the use of catalysts such as boron trifluoride etherate (BF3:OEt2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
9-isobutyl-6-(propylthio)-9H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-isobutyl-6-(propylthio)-9H-purin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 9-isobutyl-6-(propylthio)-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to various biological effects, including modulation of cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-isobutyl-6-phenethylsulfanyl-9H-purin-2-ylamine: Similar structure with a phenethylsulfanyl group instead of a propylthio group.
9-(2-methylpropyl)-6-propylsulfanylpurin-2-amine: Similar structure with a 2-methylpropyl group instead of an isobutyl group.
Uniqueness
9-isobutyl-6-(propylthio)-9H-purin-2-amine is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of the isobutyl and propylthio groups may confer unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
56964-85-3 |
|---|---|
Formule moléculaire |
C12H19N5S |
Poids moléculaire |
265.38 g/mol |
Nom IUPAC |
9-(2-methylpropyl)-6-propylsulfanylpurin-2-amine |
InChI |
InChI=1S/C12H19N5S/c1-4-5-18-11-9-10(15-12(13)16-11)17(7-14-9)6-8(2)3/h7-8H,4-6H2,1-3H3,(H2,13,15,16) |
Clé InChI |
GQOUTZNZLMKTHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC(=NC2=C1N=CN2CC(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B15218668.png)
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
![N-[2-Oxo-1-(prop-2-en-1-yl)-1,2-dihydropyrimidin-4-yl]acetamide](/img/structure/B15218681.png)
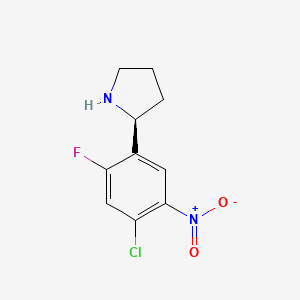
![1-Azaspiro[4.5]decan-8-amine](/img/structure/B15218686.png)
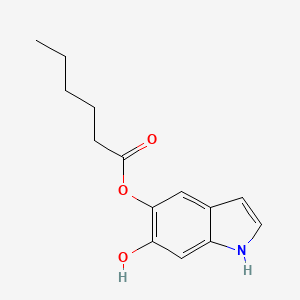
![12-hydroxy-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15218704.png)
![4-{[(Oxolan-3-yl)methyl]amino}butanenitrile](/img/structure/B15218706.png)

![Hydrazinecarboxamide, N-[5-(aminosulfonyl)-1H-imidazol-4-yl]-](/img/structure/B15218722.png)

